N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is explored in crystallographic studies to understand its structural properties. Compounds similar in structure, featuring 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, exhibit folded conformations due to intramolecular interactions, as demonstrated in the crystal structures of related compounds. These findings highlight the compound's potential for further exploration in material science and crystal engineering (Subasri et al., 2017), (Subasri et al., 2016).
Dual Inhibitory Potential in Cancer Research
Research on derivatives of similar molecular structures has shown significant promise in cancer treatment, particularly as dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds, through their inhibitory activities, offer a new avenue for therapeutic interventions in cancer research, showcasing the importance of such compounds in medicinal chemistry (Gangjee et al., 2008).
Vibrational Spectroscopy for Molecular Characterization
The compound's analogs have been subject to vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, complemented by quantum computational approaches. These studies offer insights into the molecular structure, stability, and interactions, essential for developing new materials with specific properties (Mary et al., 2022).
Antimicrobial and Antifungal Potentials
Synthetic pathways leading to similar compounds have been explored for their potential in producing antimicrobial and antifungal agents. These compounds, evaluated against various pathogens, show promising activity, indicating their utility in developing new treatments for infectious diseases (Hossan et al., 2012).
Mechanism of Action
Target of Action
It’s known that the compound has significant anti-inflammatory effects .
Mode of Action
F6609-2566 demonstrates neuroprotective efficacy in models of traumatic brain injury . It significantly decreases injury-induced upregulation of inflammatory cytokines including TNF-α, IFN-γ, and IL-6 . The compound achieves this by increasing both mRNA and protein levels of Activating Transcription Factor-3 (ATF3) in multiple cell types . ATF3 is known to repress the expression of these inflammatory cytokines .
Biochemical Pathways
The upregulation of atf3 suggests that the compound may influence pathways related to inflammation and immune response .
Pharmacokinetics
Pharmacokinetic studies would typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . These properties are crucial in determining the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.
Result of Action
The result of F6609-2566’s action is a significant decrease in the levels of inflammatory cytokines, which are proteins that mediate and regulate immune and inflammatory responses . This suggests that the compound may have potential therapeutic applications in conditions characterized by excessive inflammation or overactive immune responses.
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-5-14(4)21-17(24)11-27-20-22-15-8-9-26-18(15)19(25)23(20)16-7-6-12(2)10-13(16)3/h6-10,14H,5,11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMYYRFWGVTUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=C(C=C3)C)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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